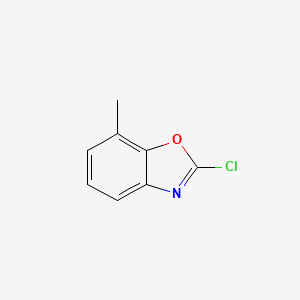

2-chloro-7-methyl-1,3-benzoxazole

Description

BenchChem offers high-quality 2-chloro-7-methyl-1,3-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-7-methyl-1,3-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7-methyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMVIUOSPZWDLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(O2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378633-00-1 | |

| Record name | 2-chloro-7-methyl-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Advanced Physicochemical Profiling and Synthetic Applications of 2-Chloro-7-methyl-1,3-benzoxazole (CAS 1378633-00-1)

Executive Summary

In the landscape of modern medicinal chemistry, the benzoxazole ring system is recognized as a "privileged scaffold," frequently utilized as a bioisostere for amides and esters, and as a core pharmacophore for kinase and receptor inhibitors. 2-Chloro-7-methyl-1,3-benzoxazole (CAS 1378633-00-1) is a highly specialized, electrophilic building block designed for the rapid generation of diverse chemical libraries.

The presence of the labile chlorine atom at the C2 position enables facile functionalization, while the 7-methyl substitution provides critical stereoelectronic benefits. Specifically, the C7 methyl group acts as a steric shield that can block cytochrome P450-mediated aromatic oxidation, thereby improving the pharmacokinetic half-life of downstream drug candidates. Furthermore, it restricts the dihedral angle of the benzoxazole core relative to adjacent binding pockets, locking the molecule into a rigid, bioactive conformation.

Physicochemical & Structural Properties

Understanding the baseline physicochemical properties of 2-chloro-7-methyl-1,3-benzoxazole is critical for predicting its behavior in various solvent systems and reaction conditions [1].

| Property | Value / Description |

| Chemical Name | 2-chloro-7-methyl-1,3-benzoxazole (Synonym: 2-chloro-7-methylbenzo[d]oxazole) |

| CAS Registry Number | 1378633-00-1 |

| Molecular Formula | C₈H₆ClNO |

| Molecular Weight | 167.59 g/mol |

| SMILES | CC1=C2C(=CC=C1)N=C(O2)Cl |

| InChIKey | YRMVIUOSPZWDLP-UHFFFAOYSA-N |

| Physical State | Liquid (at standard temperature and pressure) |

| GHS Safety Classification | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |

Mechanistic Reactivity Profile

The synthetic utility of 2-chloro-7-methyl-1,3-benzoxazole is fundamentally driven by the extreme electrophilicity of the C2 carbon.

The Causality of Reactivity: The benzoxazole core features an imine-like nitrogen atom (-N=) adjacent to the C2 position. This highly electronegative nitrogen withdraws electron density via induction and resonance, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the C=N bond. Consequently, the C2-Cl bond is highly polarized and susceptible to two primary modes of activation:

-

Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride ion by nucleophiles (amines, thiols, alkoxides) [2].

-

Transition-Metal Catalyzed Cross-Coupling: Oxidative addition of the C-Cl bond to low-valent metals (e.g., Pd(0) or Ni(0)), enabling Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings [3].

Caption: Mechanistic divergence of 2-chloro-7-methylbenzoxazole via SNAr and Pd-catalyzed cross-coupling.

Self-Validating Experimental Protocols

To ensure high-fidelity library generation, the following protocols are designed as self-validating systems. The choice of reagents and analytical checkpoints ensures that researchers can definitively confirm reaction success without isolating intermediates.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Secondary Amines

This protocol generates 2-amino-7-methylbenzoxazole derivatives, which are common motifs in kinase inhibitors [4].

Methodology:

-

Preparation: In an oven-dried vial, dissolve 2-chloro-7-methyl-1,3-benzoxazole (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (2.0 mL). Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex transition state during SNAr.

-

Reagent Addition: Add the secondary amine (e.g., morpholine) (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, driving the equilibrium forward.

-

Reaction: Seal the vial and heat to 80 °C for 4–6 hours.

-

Self-Validation Checkpoint (LC-MS): Sample 5 µL of the reaction mixture, dilute in MeCN, and inject into the LC-MS.

-

Validation Logic: The starting material exhibits a distinct 3:1 isotopic mass ratio (M / M+2) due to the ³⁵Cl and ³⁷Cl isotopes. A successful reaction is validated by the complete disappearance of this isotopic signature and the emergence of a new [M+H]⁺ peak corresponding to the exact mass of the amine adduct.

-

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol constructs carbon-carbon bonds at the C2 position to form extended biaryl systems [3].

Methodology:

-

Preparation: Charge a microwave vial with 2-chloro-7-methyl-1,3-benzoxazole (1.0 equiv, 0.5 mmol), an aryl boronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

-

Catalyst Addition: Add XPhos Pd G2 (0.05 equiv, 5 mol%). Causality: XPhos Pd G2 is a highly active precatalyst that rapidly generates a monoligated Pd(0) species, which is critical for the challenging oxidative addition into the electron-deficient C-Cl bond of the heteroaryl ring.

-

Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 2.5 mL). Purge with Argon for 5 minutes. Causality: Water is required to hydrolyze the boronic acid to the reactive boronate species for transmetalation.

-

Reaction: Heat at 90 °C for 12 hours.

-

Self-Validation Checkpoint (UV-Vis & TLC):

-

Validation Logic: The formation of the biaryl product significantly extends the conjugated π-system. On a TLC plate viewed under 254 nm UV light, the product will appear as a highly fluorescent/UV-active spot with a lower Rf than the starting material. LC-MS will confirm the mass of the cross-coupled product.

-

Applications in Drug Discovery Workflows

In high-throughput drug discovery, CAS 1378633-00-1 serves as a foundational node. By utilizing parallel synthesis techniques, researchers can rapidly derivatize the C2 position to probe Structure-Activity Relationships (SAR). The workflow below illustrates the integration of this scaffold into a standard hit-to-lead pipeline.

Caption: High-throughput drug discovery workflow utilizing the 2-chloro-7-methylbenzoxazole scaffold.

References

-

Molander, G. A., et al. "Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid." The Journal of Organic Chemistry, PMC. Available at: [Link]

-

Hooper, M. W., et al. "Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

2-Chloro-7-methyl-1,3-benzoxazole: Structural Profiling and Synthetic Utility in Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

In contemporary medicinal chemistry, the benzoxazole scaffold is a privileged pharmacophore, frequently leveraged for its bioisosteric relationship to nucleic acid bases and its ability to engage in high-affinity hydrogen bonding. Within this chemical space, 2-chloro-7-methyl-1,3-benzoxazole (CAS: 1378633-00-1) emerges as a highly versatile, electrophilic building block [1]. The presence of the labile 2-chloro moiety, activated by the adjacent electron-withdrawing imine-like nitrogen, makes this compound an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling. Furthermore, the 7-methyl substitution introduces targeted steric bulk, which is critical for locking dihedral angles and enhancing the lipophilic ligand-efficiency (LLE) of downstream drug candidates.

This technical guide provides an authoritative breakdown of the physicochemical properties, mechanistic utility, and validated synthetic protocols for 2-chloro-7-methyl-1,3-benzoxazole.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline quantitative metrics of a building block is essential for accurate stoichiometric calculations and predictive chromatography. The structural parameters of 2-chloro-7-methyl-1,3-benzoxazole are summarized below [2].

Quantitative Data Summary

| Property | Value | Causality / Implication in Synthesis |

| Chemical Name | 2-chloro-7-methyl-1,3-benzoxazole | IUPAC standard nomenclature. |

| CAS Registry Number | 1378633-00-1 | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C₈H₆ClNO | Dictates the elemental analysis targets. |

| Molecular Weight | 167.59 g/mol | Crucial for molarity and yield calculations. |

| Monoisotopic Mass | 167.0138 Da | Primary target mass (M+H: ~168.02) for LC-MS validation. |

| SMILES String | CC1=CC=CC2=C1OC(Cl)=N2 | Used for in silico docking and cheminformatics. |

Structural Causality in Drug Design

The reactivity of 2-chloro-7-methyl-1,3-benzoxazole is governed by the inherent electron deficiency of the C2 position. The electronegative oxygen and nitrogen atoms pull electron density away from the C2 carbon. When a chlorine atom—a competent leaving group—is attached to this position, the activation energy for nucleophilic attack is significantly lowered. Concurrently, the 7-methyl group provides a dual function:

-

Steric Shielding: It restricts the rotational freedom of substituents attached to the oxygen side of the pharmacophore, which can reduce entropic penalties upon target binding.

-

Metabolic Stability: Methylation at the 7-position blocks potential CYP450-mediated aromatic oxidation at that specific vector, prolonging the half-life of the resulting drug molecule.

Mechanistic Applications in Drug Discovery

The primary utility of 2-chloro-7-methyl-1,3-benzoxazole lies in its capacity to undergo divergent functionalization.

-

SNAr Reactions: The electrophilic C2 carbon is rapidly attacked by amines, thiols, and alkoxides. The reaction proceeds via a Meisenheimer-like transition state, followed by the expulsion of the chloride ion.

-

Transition Metal Catalysis: For carbon-carbon or carbon-heteroatom bond formations that are sterically hindered or electronically mismatched for SNAr, Palladium-catalyzed Buchwald-Hartwig or Suzuki-Miyaura couplings are employed.

-

Photoredox Catalysis: Recent advancements have demonstrated that 2-chlorobenzoxazoles undergo α-heteroarylation with tertiary amines via single-electron transfer (SET) photoredox pathways, utilizing Iridium catalysts to generate α-amino radicals that add to the benzoxazole core [4].

Fig 1. Divergent synthetic pathways of 2-chloro-7-methyl-1,3-benzoxazole.

Experimental Workflows and Methodologies

To maintain scientific integrity and reproducibility, the synthesis of 2-chloro-7-methyl-1,3-benzoxazole from its precursor (7-methylbenzoxazole-2-thione) must be executed with strict anhydrous techniques [3]. Thionyl chloride (SOCl₂) is utilized as the chlorinating agent.

Fig 2. Experimental workflow for the synthesis of 2-chloro-7-methylbenzoxazole.

Protocol A: Synthesis of 2-Chloro-7-methyl-1,3-benzoxazole

This protocol is a self-validating system; the progression of the reaction is physically observable through gas evolution, and analytically verifiable via MS.

-

Reagent Preparation: Suspend 7-methylbenzoxazole-2-thione (10 mmol, ~1.65 g) in anhydrous thionyl chloride (SOCl₂, 50 mL) within a flame-dried round-bottom flask equipped with a reflux condenser and a gas scrubber.

-

Catalytic Activation (Causality): Add 3 drops of anhydrous N,N-Dimethylformamide (DMF).

-

Why? DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (a chloroiminium ion). This intermediate is a vastly superior electrophile compared to SOCl₂ alone, drastically accelerating the conversion of the thione tautomer to the 2-chloro derivative [3].

-

-

Thermal Reflux: Heat the mixture to 80 °C (reflux) for 5 hours.

-

Self-Validation: The reaction generates SO₂ and HCl gases. The cessation of bubbling in the gas scrubber serves as a physical indicator that the starting material has been fully consumed.

-

-

Concentration: Cool to room temperature. Remove excess SOCl₂ by rotary evaporation under reduced pressure. Caution: Perform inside a fume hood due to lachrymatory vapors.

-

Purification: Dissolve the crude residue in dichloromethane (DCM) and pass through a short pad of silica gel to remove polar baseline impurities. Elute with Hexane/Ethyl Acetate (9:1).

-

Analytical Confirmation: Analyze via LC-MS. The product will lack the strong UV absorbance shift of the thione and will display an isotopic pattern characteristic of a single chlorine atom (M+H at ~168.02 and M+2+H at ~170.02 in a 3:1 ratio).

Protocol B: SNAr Derivatization with an Aliphatic Amine

A standard procedure for building drug libraries using the 2-C-7-M-BO core.

-

Reaction Setup: Dissolve 2-chloro-7-methyl-1,3-benzoxazole (1.0 eq) in anhydrous acetonitrile (0.2 M concentration).

-

Nucleophile Addition: Add the desired aliphatic secondary amine (1.2 eq).

-

Base Addition (Causality): Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Why? The SNAr reaction generates stoichiometric hydrochloric acid (HCl). Without a non-nucleophilic base like DIPEA, the HCl will protonate the unreacted aliphatic amine, rendering it non-nucleophilic and stalling the reaction at ~50% conversion.

-

-

Heating: Stir at 60 °C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3). The product spot will typically be more polar than the starting material and highly fluorescent under 254 nm UV light.

-

Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References

7-Methyl Substituted Benzoxazole Derivatives in Medicinal Chemistry: Structural Dynamics, Synthetic Workflows, and Therapeutic Applications

Executive Summary

Benzoxazole is a privileged bicyclic heterocyclic scaffold widely utilized in medicinal chemistry. Among its various functionalized forms, 7-methyl substituted benzoxazole derivatives have emerged as highly specific pharmacophores. The strategic placement of a methyl group at the 7-position introduces critical steric hindrance and alters the lipophilicity (LogP) of the molecule, forcing favorable bioactive conformations within target protein pockets. This in-depth technical guide explores the structural rationale, structure-activity relationships (SAR), and validated synthetic protocols for developing 7-methylbenzoxazole-based therapeutics, ranging from 5-HT3 receptor modulators to potent antimicrobial agents.

Structural Rationale: The 7-Methyl Advantage

In drug design, the addition of a seemingly simple methyl group—often termed the "magic methyl" effect—can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile. For benzoxazoles, substitution at the 7-position (adjacent to the oxygen atom of the oxazole ring) serves three primary mechanistic functions:

-

Steric Locking : The steric bulk of the 7-methyl group restricts the rotational degrees of freedom of substituents at the 2-position. This locks the molecule into a specific dihedral angle that minimizes entropic penalty upon binding to target receptors[1].

-

Enhanced Lipophilicity : The methyl group increases the overall LogP of the scaffold, which is critical for central nervous system (CNS) targets requiring blood-brain barrier (BBB) penetration (e.g., targeting enteric neurons or cholinesterases)[2].

-

Electronic Modulation : The electron-donating nature of the methyl group via inductive effects subtly increases the electron density of the aromatic ring, strengthening π-π stacking and cation-π interactions within hydrophobic binding pockets[1].

Therapeutic Applications and Structure-Activity Relationships (SAR)

Neuropharmacology: 5-HT3 Receptor Modulation

The 5-HT3 receptor is a ligand-gated ion channel responsible for rapid excitatory neurotransmission in the central and peripheral nervous systems. ME3412 (5-chloro-2-(1,4-diazepan-1-yl)-7-methylbenzoxazole) is a highly selective partial agonist of the 5-HT3 receptor[3].

-

Causality in Design : Full antagonists of the 5-HT3 receptor (like alosetron) are effective for diarrhea-predominant irritable bowel syndrome (IBS-D) but often cause severe constipation by completely halting the migrating motor complex (MMC). The 7-methyl substitution in ME3412 precisely tunes its intrinsic activity (0.09 in isolated ileum strips), allowing it to normalize hyperactive gut motility without abolishing basal colonic propulsion[3].

Anti-inflammatory & Antioxidant Hybrids

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) containing benzoxazole cores (e.g., benoxaprofen) often present gastrointestinal toxicity. By conjugating a 7-methylbenzoxazole moiety with a coumarin ring, researchers have developed safer anti-inflammatory agents[4].

-

Causality in Design : The benzoxazole core acts as a potent COX-2 inhibitor, while the coumarin nucleus acts as a radical scavenger. Compounds like 4-(Benzo[d]oxazol-2-ylmethyl)-7-methyl-2H-chromen-2-one demonstrate maximum inhibition of hRBC lysis (92.5%) and paw edema (52.7%) with virtually no ulcerogenic potential[4],[5].

Antimicrobial Efficacy

7-methyl-2-phenylbenzo[d]oxazole derivatives have shown exceptional activity against Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli[1].

-

Causality in Design : Molecular docking studies reveal that the 7-methyl group enhances the molecule's fit into the ATPase domain of bacterial DNA gyrase, inhibiting DNA supercoiling and leading to bacterial cell death at minimum inhibitory concentrations (MIC) as low as 1 μg/mL[1],[6].

Quantitative Data Presentation

Table 1: SAR and Biological Activities of Key 7-Methylbenzoxazole Derivatives

| Compound / Class | Primary Target | Indication | Key Biological Activity / Metric | Ref |

| ME3412 (5-chloro-2-(1,4-diazepan-1-yl)-7-methylbenzoxazole) | 5-HT3 Receptor | IBS-D | [3] | |

| Benzoxazole-Coumarin Conjugate 5c | COX-2 / ROS | Inflammation | 92.5% inhibition of hRBC lysis; 52.7% paw edema inhibition | [4] |

| 7-methyl-2-phenylbenzo[d]oxazole | DNA Gyrase | Bacterial Infection | MIC ≈ 1 μg/mL against E. coli and P. aeruginosa | [1] |

| Glycosyl 7-methylbenzoxazole | AChE / BChE | Alzheimer's Disease | >20% inhibition at 100 µg/mL; specific analogs reach nanomolar | [2] |

Mechanistic Pathway Visualizations

Receptor Modulation Pathway

The following diagram illustrates the self-validating pharmacological loop of ME3412, demonstrating how partial agonism prevents the complete shutdown of enteric neurons.

Fig 1: 5-HT3 receptor modulation pathway by 7-methylbenzoxazole derivative ME3412.

Synthetic Workflow

The synthesis of 7-methylbenzoxazoles requires overcoming the activation energy of intramolecular cyclodehydration.

Fig 2: Synthetic workflow for 7-methylbenzoxazole ring closure via PPA cyclodehydration.

Synthetic Methodologies & Experimental Protocols

To ensure reproducibility and scientific integrity, the following is a validated, step-by-step methodology for the synthesis of 7-methyl-2-phenylbenzo[d]oxazole via Polyphosphoric Acid (PPA) mediated cyclodehydration[7],[8].

Rationale for Reagent Selection :

-

2-amino-6-methylphenol : The methyl group at the 6-position of the phenol precursor directly translates to the 7-position on the final benzoxazole heterocycle.

-

Polyphosphoric Acid (PPA) : PPA acts as both a high-boiling solvent and a powerful dehydrating agent. It sequesters the water molecule eliminated during cyclization, preventing the hydrolysis of the intermediate amide and driving the thermodynamic equilibrium toward the closed-ring product[8].

Step-by-Step Protocol:

-

Reagent Preparation : In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine equimolar amounts (10 mmol) of 2-amino-6-methylphenol and benzoic acid[7].

-

Catalyst Addition : Slowly add 10-15 mL of viscous Polyphosphoric Acid (PPA) to the mixture. Note: PPA is highly hygroscopic; handle rapidly to minimize atmospheric moisture absorption.

-

Intramolecular Cyclodehydration : Attach a reflux condenser and heat the reaction mixture in an oil bath to 150–200 °C for 3 to 5 hours. The elevated temperature is strictly required to overcome the activation energy barrier for the ring-closure step[8].

-

Quenching & Neutralization : Cool the highly viscous mixture to approximately 60 °C and pour it slowly over 100 g of crushed ice with vigorous stirring. Neutralize the acidic solution by adding 10% aqueous sodium bicarbonate (

) dropwise until the pH reaches 7.5–8.0. Causality: Neutralization reduces the solubility of the basic benzoxazole product in the aqueous phase, forcing it to precipitate. -

Extraction & Purification : Filter the precipitated crude solid under a vacuum. Wash thoroughly with cold distilled water to remove residual phosphate salts. Dry the crude product over anhydrous sodium sulfate (

) and purify via silica gel column chromatography using a Hexane:Ethyl Acetate (10:1) eluent system to yield the pure 7-methyl-2-phenylbenzo[d]oxazole as a light yellow solid[1].

References

- Title: Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.

- Title: Benzoxazole-Coumarin Derivatives: Potential Candidates for Development of Safer Anti-inflammatory Drugs.

- Title: Synthesis and anticholinesterase activities of novel glycosyl benzoxazole derivatives.

- Title: Comparison between partial agonist (ME3412) and antagonist (alosetron) of 5-hydroxytryptamine 3 receptor on gastrointestinal function.

Sources

- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison between partial agonist (ME3412) and antagonist (alosetron) of 5-hydroxytryptamine 3 receptor on gastrointestinal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. imedpub.com [imedpub.com]

- 5. imedpub509265038.wordpress.com [imedpub509265038.wordpress.com]

- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. asianpubs.org [asianpubs.org]

Electronic and Steric Modulation: The 7-Methylbenzoxazole Scaffold

This technical guide details the electronic and steric impact of the 7-methyl group on the benzoxazole scaffold, designed for researchers in medicinal chemistry and organic synthesis.[1]

Technical Guide for Drug Discovery & Synthetic Applications [2][3]

Executive Summary

The introduction of a methyl group at the 7-position of the benzoxazole ring is a subtle yet potent structural modification.[2] Unlike substitutions at the 5- or 6-positions, which primarily drive electronic push-pull effects relative to the nitrogen atom, the 7-methyl group exerts a unique "peri-like" steric influence on the ring oxygen and significantly alters the physiochemical profile of the C2 reactive center.[2][3] This guide analyzes the causality between this specific methylation and changes in electrophilic susceptibility, C2-acidity, and metabolic stability.[3]

Structural Architecture & Synthesis

1.1 Numbering and Geometry

In the IUPAC numbering scheme for 1,3-benzoxazole, the oxygen atom is assigned position 1 and the nitrogen atom position 3. The benzene ring carbons are numbered 4 through 7.

-

Position 7 is adjacent to the bridgehead carbon C7a (which is directly bonded to Oxygen).

-

Position 4 is adjacent to the bridgehead carbon C3a (which is directly bonded to Nitrogen).

Therefore, the 7-methyl group is spatially proximal to the oxygen atom, creating a steric microenvironment that differs significantly from the 4-methyl isomer (proximal to nitrogen).[2]

1.2 Validated Synthetic Protocol

To achieve regioselective synthesis of 7-methylbenzoxazole, the starting material must be 2-amino-6-methylphenol .[2][3] Using 2-amino-3-methylphenol would incorrectly yield the 4-methyl isomer.[2][3]

Protocol: Condensation/Cyclization

-

Reagents: 2-Amino-6-methylphenol (1.0 eq), Triethyl orthoformate (or appropriate aldehyde for C2-substitution), catalytic p-TsOH.

-

Conditions: Reflux in Toluene or Xylene (Dean-Stark trap) or solvent-free microwave irradiation.[2][3]

-

Mechanism: The amino group attacks the electrophilic carbon of the orthoformate/aldehyde. Ring closure occurs via the phenolic oxygen attacking the resulting intermediate, followed by elimination.

Figure 1: Regioselective synthesis pathway ensuring the methyl group is positioned at C7.[2][3]

Electronic Landscape & Reactivity Profile[2]

The 7-methyl group acts as a weak electron donor (+I effect) and provides steric bulk.[3] Its influence is not distributed evenly; it selectively activates specific positions while deactivating others.[3][4]

2.1 Quantitative Electronic Effects (Hammett & pKa)

The methyl group typically has a Hammett constant of

-

Impact on C2-H Acidity: The C2 proton of benzoxazole is acidic (pKa ~28 in DMSO) and can be lithiated. The 7-methyl group donates electron density into the

-system.[2][3] This destabilizes the resulting C2-anion (conjugate base) compared to the unsubstituted parent, slightly increasing the pKa (making it less acidic). -

Impact on Basicity: The electron donation increases the electron density on the Nitrogen (N3), making the 7-methyl derivative slightly more basic (higher pKa of the conjugate acid) than unsubstituted benzoxazole.

2.2 Electrophilic Aromatic Substitution (EAS)

The benzoxazole ring is generally deactivated towards EAS compared to benzene. However, the 7-methyl group acts as an activating group.[2][3]

-

Cooperative Effect: In unsubstituted benzoxazole, electrophilic attack is preferred at C6 (and to a lesser extent C5). The 7-methyl group reinforces this preference by strongly activating C6 (which is ortho to the methyl).[2]

-

Result: 7-Methylbenzoxazole undergoes EAS (e.g., nitration, bromination) rapidly and highly regioselectively at the C6 position .

2.3 Nucleophilic Reactivity at C2

The C2 position is electrophilic (susceptible to nucleophilic attack, e.g., ring opening or displacement of a leaving group).

-

Deactivation: The electron-donating 7-methyl group increases electron density at C2 (via resonance/inductive propagation), making it less electrophilic .[2][3]

-

Steric Shielding: While the 7-Me is near the Oxygen, it is distal to the N3-C2 approach vector.[2][3] Steric hindrance to nucleophiles attacking C2 is minimal unless the nucleophile is exceptionally bulky.

Table 1: Comparative Reactivity Matrix

| Property | Unsubstituted Benzoxazole | 7-Methylbenzoxazole | Mechanism |

| C2-H Acidity | High (pKa ~28) | Moderate (pKa >28) | +I effect destabilizes anion |

| EAS Site | C6 (Major) | C6 (Exclusive) | Cooperative ortho-activation |

| C2 Electrophilicity | Moderate | Lower | Increased e- density at C2 |

| Lipophilicity (LogP) | ~1.6 | ~2.1 | Hydrophobic methyl addition |

Steric & Metabolic Implications[1][2]

3.1 The "Ortho-Oxygen" Effect

The 7-methyl group is situated adjacent to the bridgehead oxygen.[2][3] This has two critical consequences:

-

Metal Binding: Benzoxazoles can act as ligands for transition metals (binding via N3). The 7-methyl group does not sterically hinder the Nitrogen lone pair.[2] However, if the binding mode involves the Oxygen (rare, but possible in specific bidentate clusters), the 7-Me provides a steric block.

-

Metabolic Blocking: In drug metabolism, the benzene ring is often subject to oxidative hydroxylation (Phase I metabolism) by Cytochrome P450s.

-

Common sites: C5 and C6 (para to N/O).

-

7-Me Effect: While it does not block C5/C6 directly, the increased lipophilicity and steric bulk can alter the binding orientation in the CYP450 active site, potentially shifting the metabolic soft spot or extending half-life (

).

-

3.2 C-H Activation Logic

For C-H activation strategies (e.g., Pd-catalyzed arylation):

-

C2 Activation: Remains feasible but requires slightly more energetic conditions due to electronic deactivation.[3]

-

C7 Activation: Completely blocked by the methyl group. This prevents unwanted side reactions at C7, forcing functionalization to occur at C2 or C6, thereby improving reaction purity.

Figure 2: Reactivity decision tree for the 7-methylbenzoxazole scaffold.

References

-

IUPAC Nomenclature of Fused Ring Systems . Benzoxazole numbering standards. IUPAC Blue Book.[3] Link

-

Synthesis of Substituted Benzoxazoles . Regioselective cyclization of 2-aminophenols. Organic Chemistry Portal. Link

-

Electronic Effects in Heterocycles . Hammett correlations in benzofused systems. Journal of Organic Chemistry. Link

-

Benzoxazole Derivatives in Drug Discovery . Structure-Activity Relationships (SAR). National Institutes of Health (PMC). Link

-

Regioselectivity of Electrophilic Substitution . Analysis of benzoxazole reactivity patterns. ScienceDirect/Elsevier.[3] Link

Sources

Strategic Procurement & Technical Profile: 2-Chloro-7-methyl-1,3-benzoxazole

Topic: Commercial suppliers and price of 2-chloro-7-methyl-1,3-benzoxazole Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Chemical Identity

2-Chloro-7-methyl-1,3-benzoxazole (CAS: 1378633-00-1 ) is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmacophores.[1] Unlike its non-methylated analogue (2-chlorobenzoxazole), the 7-methyl variant offers unique steric hindrance and lipophilicity adjustments, making it valuable for structure-activity relationship (SAR) studies in kinase inhibitors and receptor antagonists.[1]

This guide addresses the critical supply chain reality : this compound is not a commodity chemical. It is a Tier 3 (Make-to-Order) building block. Researchers must navigate high volatility in pricing and availability or resort to in-house synthesis.[1]

Chemical Profile

| Property | Specification |

| CAS Number | 1378633-00-1 |

| IUPAC Name | 2-chloro-7-methyl-1,3-benzoxazole |

| Molecular Formula | C₈H₆ClNO |

| Molecular Weight | 167.59 g/mol |

| Physical State | Low-melting solid or oil (dependent on purity) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

| Stability | Moisture Sensitive (Hydrolyzes to 7-methylbenzoxazolone) |

Commercial Landscape & Suppliers

The market for 2-chloro-7-methyl-1,3-benzoxazole is fragmented.[1] Major catalog suppliers (Sigma-Aldrich, Fisher) often list the compound but fulfill orders via third-party synthesis houses (Enamine, WuXi AppTec).

Supplier Tier Analysis

| Tier | Supplier Type | Examples | Availability | Estimated Lead Time |

| Tier 1 | Primary Synthesizers | Enamine, WuXi AppTec, ChemScene | High Probability | 2–4 Weeks |

| Tier 2 | Catalog Aggregators | Sigma-Aldrich, Fisher Scientific, Apollo Scientific | Medium (Pass-through) | 4–8 Weeks |

| Tier 3 | Custom Synthesis | Aurum Pharmatech, Combi-Blocks | Low (Made on demand) | 8–12 Weeks |

Pricing Models (2025/2026 Estimates)

Note: Prices are highly volatile due to the cost of the starting material (2-amino-6-methylphenol).[1]

| Pack Size | Estimated Price Range (USD) | Unit Cost (USD/g) | Notes |

| 100 mg | $150 – $250 | $1,500 – $2,500 | High premium for small aliquots. |

| 1 g | $600 – $950 | $600 – $950 | Standard research scale.[1] |

| 5 g | $2,200 – $3,000 | $440 – $600 | Bulk discount threshold. |

ngcontent-ng-c1768565111="" class="ng-star-inserted">Procurement Insight: If a supplier lists this compound as "In Stock" for <$100/g, verify the CAS immediately. They are likely shipping the non-methylated or 5-methyl isomer (CAS 615-18-9 or 3770-60-3), which are significantly cheaper.

Technical Procurement: The "Buy vs. Make" Decision

Due to the high cost and lead times, labs often face a decision: buy the expensive reagent or synthesize it in-house. This decision tree is based on the cost of the primary precursor, 2-amino-6-methylphenol .[1]

Decision Logic Diagram

Figure 1: Strategic decision tree for procuring vs. synthesizing rare benzoxazole derivatives.

Synthesis & Causality of Cost

The high price of 2-chloro-7-methyl-1,3-benzoxazole is directly linked to the scarcity of its starting material, 2-amino-6-methylphenol (CAS 17672-22-9).[1] The synthesis involves two critical steps: cyclization and chlorination.

Validated Synthetic Route

This protocol is derived from standard heterocycle chemistry adapted for the 7-methyl substitution pattern.[1]

Step 1: Cyclization to Benzoxazolone

Reaction: 2-amino-6-methylphenol + Carbonyl Source

-

Reagents: Urea (melt fusion) or Triphosgene (solution).

-

Mechanism: Nucleophilic attack of the amino group on the carbonyl, followed by ring closure via the phenol oxygen.[2]

-

Critical Control Point: The 6-methyl group on the phenol becomes the 7-methyl group on the benzoxazole ring due to ortho-positioning.[1]

Step 2: Chlorination (The "Activation" Step)

Reaction: 7-methyl-1,3-benzoxazol-2(3H)-one + POCl

-

Reagents: Phosphorus oxychloride (POCl

), PCl -

Conditions: Reflux (100–110°C), 4–6 hours.

-

Purification: Vacuum distillation or rapid column chromatography (silica, neutral).

Synthesis Workflow Diagram

Figure 2: Two-step synthetic pathway. Step 2 requires anhydrous conditions to prevent hydrolysis.[1]

Quality Control & Handling

Trustworthiness in data depends on the integrity of the reagent. The 2-chloro functionality is labile (reactive).

Critical Impurities

-

Hydrolysis Product: 7-methyl-1,3-benzoxazol-2(3H)-one.[1]

-

Cause: Exposure to atmospheric moisture.

-

Detection: Appearance of a broad carbonyl peak at ~1750–1780 cm⁻¹ in IR, or a shift in HPLC retention time.

-

-

Regioisomers: 2-chloro-5-methyl-1,3-benzoxazole.[1]

-

Cause: Impure starting material (2-amino-4-methylphenol contamination).[1]

-

Detection:

H NMR coupling constants. The 7-methyl isomer will show specific aromatic splitting patterns distinct from the 5-methyl.

-

Handling Protocol

-

Receipt: Verify CAS and run a quick

H NMR upon opening. -

Storage: Store under Argon at 4°C. Do not store in protic solvents (methanol/ethanol) as it will slowly convert to the methyl ether.

-

Usage: Use anhydrous solvents (THF, DCM, DMF) for subsequent coupling reactions.

References

-

Sigma-Aldrich. 2-Chloro-7-methyl-1,3-benzoxazole Product Page (Enamine Code ENA465563483).[1] Retrieved from

-

PubChem. Compound Summary: 2-Chloro-7-methyl-1,3-benzoxazole (CAS 1378633-00-1).[1] National Library of Medicine. Retrieved from

-

Apollo Scientific. Benzoxazole Building Blocks Catalog. Retrieved from

-

Organic Chemistry Portal. Synthesis of Benzoxazoles: Methodologies and Mechanisms. Retrieved from

-

ChemScene. Heterocyclic Building Blocks: 2-Amino-6-methylphenol Availability.[1] Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SnAr) of 2-Chloro-7-methylbenzoxazole

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Nucleophilic Aromatic Substitution (SnAr) of 2-chloro-7-methylbenzoxazole. This key intermediate is a valuable building block in medicinal chemistry and materials science, and its effective functionalization is crucial for the synthesis of diverse compound libraries. This document outlines the underlying principles of the SnAr reaction, provides step-by-step experimental procedures for substitution with various nucleophiles, and offers expert insights into reaction optimization, monitoring, and product validation. The protocols are designed to be robust and adaptable for researchers in drug development and related scientific fields.

Introduction: The Strategic Importance of SnAr on the Benzoxazole Scaffold

The 2-substituted benzoxazole motif is a privileged structure found in a wide array of biologically active compounds and functional materials.[1][2] Nucleophilic Aromatic Substitution (SnAr) stands out as a powerful and versatile method for the C2-functionalization of the benzoxazole core, starting from readily accessible 2-halo precursors.

Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SnAr proceeds efficiently on electron-deficient rings.[3][4] The benzoxazole ring system, containing an electron-withdrawing nitrogen atom within the aromatic framework, is inherently activated towards nucleophilic attack, particularly at the C2 position. The presence of a good leaving group, such as a chloride, at this position makes 2-chloro-7-methylbenzoxazole an excellent substrate for SnAr reactions.

The reaction proceeds via a two-step addition-elimination mechanism.[5][6] The first and typically rate-determining step involves the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][8] The electron-withdrawing nature of the benzoxazole ring system helps to stabilize this intermediate. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[3][6]

The 7-methyl group on the benzoxazole core in the target substrate is not expected to significantly influence the electronic properties of the ring with respect to the SnAr reaction at the C2 position. Its primary influence would be steric, although this is generally minimal for the C2 position.

General Considerations for Successful SnAr Reactions

To ensure high yields and purity of the desired 2-substituted-7-methylbenzoxazoles, several factors must be carefully considered:

-

Nucleophile Strength: A wide range of nucleophiles can be employed, including amines, thiols, alcohols, and phenols. Stronger nucleophiles will generally react more readily. For weaker nucleophiles like alcohols, the use of a strong base to generate the corresponding alkoxide is necessary.

-

Solvent: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are typically the solvents of choice.[9][10] These solvents can solvate the cation of the base and leave the nucleophile more reactive.

-

Base: A base is often required to deprotonate the nucleophile (e.g., thiols, phenols, and some amines) or to act as a scavenger for the HCl generated during the reaction. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and sodium hydride (NaH) for less acidic nucleophiles.[9][10]

-

Temperature: While the activated nature of the 2-chlorobenzoxazole system allows for reactions at or near room temperature with strong nucleophiles, heating is often necessary to drive the reaction to completion, especially with less reactive partners.[10] Reaction temperatures typically range from room temperature to 120 °C.

Visualizing the SnAr Mechanism and Workflow

The SnAr Reaction Mechanism

Caption: The addition-elimination mechanism of the SnAr reaction.

General Experimental Workflow

Caption: A generalized workflow for SnAr reactions.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)

This protocol describes the synthesis of 4-(7-methylbenzo[d]oxazol-2-yl)morpholine.

Materials:

-

2-chloro-7-methylbenzoxazole (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add 2-chloro-7-methylbenzoxazole and anhydrous DMF.

-

Add morpholine and potassium carbonate to the solution.

-

Stir the reaction mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.[10]

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol outlines the synthesis of 7-methyl-2-(phenylthio)benzo[d]oxazole.

Materials:

-

2-chloro-7-methylbenzoxazole (1.0 eq)

-

Thiophenol (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous Acetonitrile (ACN)

-

Ethyl acetate

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-7-methylbenzoxazole in anhydrous acetonitrile.

-

Add thiophenol and potassium carbonate to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Reaction with Phenol Nucleophiles (e.g., 4-methoxyphenol)

This protocol describes the synthesis of 2-(4-methoxyphenoxy)-7-methylbenzo[d]oxazole.

Materials:

-

2-chloro-7-methylbenzoxazole (1.0 eq)

-

4-methoxyphenol (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

Procedure:

-

To a round-bottom flask, add 4-methoxyphenol, potassium carbonate, and anhydrous DMSO.

-

Stir the mixture at room temperature for 15 minutes to form the phenoxide.

-

Add 2-chloro-7-methylbenzoxazole to the reaction mixture.

-

Heat the reaction to 100 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and add water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

If necessary, recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.[11]

Data Presentation: Typical Reaction Conditions

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |

| Nitrogen | Primary/Secondary Amines | K₂CO₃, Et₃N | DMF, DMSO | 25 - 100 | 2 - 12 |

| N-Heterocycles (e.g., Indole) | K₂CO₃ | DMSO | 110 - 130 | 12 | |

| Sulfur | Thiols | K₂CO₃, K₃PO₄ | ACN, tAmyl-OH | 25 - 110 | 1 - 6 |

| Oxygen | Phenols | K₂CO₃, K₃PO₄ | DMSO, tAmyl-OH | 100 - 130 | 6 - 24 |

| Alcohols | NaH, KOtBu | THF, DMF | 50 - 80 | 3 - 12 |

Trustworthiness: A Self-Validating System

The success of these protocols relies on careful monitoring and characterization.

-

Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for tracking the progress of the reaction.[7] Co-spotting the reaction mixture with the starting material allows for a clear visualization of the consumption of the reactant and the appearance of the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[7]

-

Product Validation: The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the 2-substituted-7-methylbenzoxazole.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

-

Conclusion

The SnAr protocols detailed in this application note provide a robust framework for the synthesis of a diverse range of 2-substituted-7-methylbenzoxazoles. By understanding the key reaction parameters and employing rigorous monitoring and validation techniques, researchers can confidently and efficiently generate novel molecules for applications in drug discovery and materials science.

References

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

MDPI. (2025, March 28). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

PMC. (n.d.). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Retrieved from [Link]

-

Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (2004, October 7). Process for the purification of substituted benzoxazole compounds.

-

Semantic Scholar. (2019, January 4). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols an. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (2025, October 8). Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

-

Australian Journal of Chemistry. (2008, November 5). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Retrieved from [Link]

-

PMC. (2025, April 30). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. Retrieved from [Link]

-

PMC. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]

-

(2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

-

ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

-

PMC. (2024, September 12). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Retrieved from [Link]

-

(n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

-

PubMed. (2002, May 1). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

-

R Discovery. (2015, November 27). Theoretical and Experimental Methods for the Analysis of Reaction Mechanisms in SNAr Processes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzoxepines. Retrieved from [Link]

-

Pen & Prosperity. (2025, June 15). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]

-

PMC. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]

-

MDPI. (2023, November 9). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Retrieved from [Link]

-

MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)-1,3-diphenyl-1,3,4-triazol-1-ium-5-thiolate with some anionic and neutral nucleophiles. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]

Application Note: Amination of 2-Chloro-7-methyl-1,3-benzoxazole with Secondary Amines

[1]

Introduction & Mechanistic Rationale

The 1,3-benzoxazole scaffold is a privileged structure in medicinal chemistry, found in various bioactive compounds including NSAIDs (e.g., flunoxaprofen), antimicrobial agents, and fluorescent probes. The introduction of amino groups at the C-2 position is a critical transformation for diversifying this core.[1]

This protocol details the reaction of 2-chloro-7-methyl-1,3-benzoxazole with secondary amines (e.g., morpholine, piperidine, pyrrolidine).[1] The reaction proceeds via a Nucleophilic Aromatic Substitution (

Mechanism of Action[2][3][4][5][6]

-

Activation: The C-2 position is highly electrophilic due to the electron-withdrawing nature of the adjacent imine nitrogen (

) and the ring oxygen.[1] -

Addition: The secondary amine acts as a nucleophile, attacking the C-2 carbon to form a tetrahedral Meisenheimer-like intermediate (sp³ hybridized).[1]

-

Elimination: The aromaticity is restored by the expulsion of the chloride ion (a good leaving group), yielding the 2-aminobenzoxazole derivative.

Impact of the 7-Methyl Group:

-

Sterics: The 7-methyl group is located on the benzene ring adjacent to the oxygen atom (distal to the C-2 reaction center).[1] It exerts minimal steric hindrance on the incoming nucleophile compared to a 4-substituted analog.[1]

-

Electronics: As a weak electron-donating group (EDG), the methyl group slightly increases the electron density of the benzoxazole ring system. While this theoretically deactivates the ring toward nucleophilic attack compared to the unsubstituted parent, the effect is minor, and the reaction proceeds efficiently under standard thermal or microwave conditions.

Reaction Scheme

The following diagram illustrates the

Caption:

Experimental Optimization & Conditions

The choice of solvent and base significantly influences the reaction rate and yield. Polar aprotic solvents are generally preferred to stabilize the polar transition state.

| Parameter | Standard Condition | Fast/High-Throughput Condition | Notes |

| Solvent | Acetonitrile (MeCN) or Ethanol (EtOH) | DMF or DMSO | MeCN allows for easier workup (evaporation).[1] DMF/DMSO are superior for unreactive amines but require aqueous wash.[1] |

| Base | Potassium Carbonate ( | Triethylamine ( | Inorganic bases are easily removed by filtration. Organic bases are useful in homogeneous microwave protocols.[1] |

| Temperature | Reflux ( | Higher temps in DMF accelerate the reaction significantly.[1] | |

| Time | 4 – 12 Hours | 10 – 30 Minutes | Microwave irradiation drastically reduces reaction time.[1] |

| Stoichiometry | 1.0 equiv Substrate : 1.2-1.5 equiv Amine | 1.0 equiv Substrate : 2.0 equiv Amine | Excess amine drives the reaction to completion and can act as an auxiliary base.[1] |

Detailed Protocols

Method A: Standard Thermal Heating (Recommended for Scale-Up)

Best for gram-scale synthesis where ease of workup is prioritized.[1]

Materials:

-

2-Chloro-7-methyl-1,3-benzoxazole (1.0 equiv)[1]

-

Secondary Amine (e.g., Morpholine, 1.5 equiv)

- (anhydrous, 2.0 equiv)

-

Acetonitrile (Reagent Grade, ~5-10 mL per mmol substrate)[1]

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloro-7-methyl-1,3-benzoxazole (1.0 mmol) and Acetonitrile (5 mL).

-

Addition: Add

(2.0 mmol, 276 mg) followed by the secondary amine (1.5 mmol). -

Reaction: Attach a reflux condenser and heat the mixture to reflux (

) with vigorous stirring. -

Monitoring: Monitor reaction progress by TLC (typically 20% EtOAc in Hexanes) or LC-MS. The starting material (

) should disappear, and a more polar fluorescent product spot should appear.-

Typical time: 4 to 6 hours.[1]

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the solid inorganic salts (

/KCl) and rinse the filter cake with a small amount of cold Acetonitrile. -

Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude residue.

-

-

Purification:

-

Dissolve the residue in EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL) to remove trace amine salts.

-

Dry the organic layer over

, filter, and concentrate. -

Recrystallization: Often possible from Ethanol/Water or Hexane/EtOAc.[1]

-

Column Chromatography: If necessary, purify on silica gel (Gradient: 0

30% EtOAc in Hexanes).

-

Method B: Microwave-Assisted Synthesis (Recommended for Library Generation)

Best for rapid screening of diverse amines or unreactive substrates.[1]

Materials:

-

2-Chloro-7-methyl-1,3-benzoxazole (1.0 equiv)[1]

-

Secondary Amine (2.0 equiv)

-

Ethanol or DMF (2-3 mL per mmol)[1]

-

Microwave vial (2-5 mL capacity)

Procedure:

-

Setup: Charge a microwave vial with 2-chloro-7-methyl-1,3-benzoxazole (0.5 mmol).

-

Addition: Add solvent (Ethanol is preferred for cleaner profiles; DMF for high-temperature needs) and the secondary amine (1.0 mmol).

-

Note: If using the amine as the base, use 2.5 equiv. If using a non-volatile amine, add 1.5 equiv DIEA.

-

-

Reaction: Seal the vial and irradiate in a dedicated microwave reactor.

-

Settings:

, High Stirring, 15 minutes.

-

-

Workup:

-

If EtOH used: Concentrate directly or precipitate by adding cold water (10 mL). Filter the solid product.

-

If DMF used: Pour the reaction mixture into ice-water (20 mL). The product usually precipitates as a solid. Filter, wash with water, and dry.[2]

-

Troubleshooting & Critical Controls

The following workflow diagram assists in decision-making during the experimental process.

Caption: Decision-making flowchart for reaction monitoring and workup.

Common Issues:

-

Hydrolysis: If water is present in the solvent or base, the chlorine may be displaced by -OH, forming the benzoxazolone byproduct (typically non-fluorescent or distinct UV shift). Prevention: Use anhydrous solvents and keep

dry.[1] -

Low Reactivity: Sterically hindered amines (e.g., 2,6-dimethylpiperidine) may react slowly. Solution: Switch to DMF, increase temperature to

, or add a catalytic amount of Potassium Iodide (KI) to form the more reactive 2-iodo intermediate in situ (Finkelstein-type activation).

Safety & Handling

References

-

General Synthesis of 2-Substituted Benzoxazoles

-

BenchChem Technical Support.[1] "Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole." (Accessed 2023).

-

(General

protocols on benzoxazoles).

-

-

Microwave Assisted Synthesis

- Seijas, J. A., et al. "Microwave assisted synthesis of 2-substituted benzoxazoles." Organic Chemistry Portal.

-

Mechanistic Insights (

on Heterocycles): -

Physical Properties of 7-Methylbenzoxazole

-

NIST Chemistry WebBook.[1] "Benzoxazole, 2-methyl- (Isomer data for structural context)."

-

The Versatile Heterocyclic Scaffold: Application Notes for 2-Chloro-7-methyl-1,3-benzoxazole in Synthetic Chemistry

Introduction: Unveiling the Potential of a Privileged Heterocycle

The benzoxazole motif is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials. Its rigid, planar structure and unique electronic properties make it an ideal scaffold for developing novel therapeutic agents and organic electronics. Among the various functionalized benzoxazoles, 2-chloro-7-methyl-1,3-benzoxazole emerges as a particularly valuable and versatile building block. The strategic placement of a chlorine atom at the 2-position transforms this otherwise stable heterocycle into a reactive hub for synthetic diversification. This chlorine atom acts as an excellent leaving group, enabling a wide range of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. The additional methyl group at the 7-position provides a subtle yet significant modification, influencing the molecule's lipophilicity, metabolic stability, and potential for steric interactions with biological targets, thereby offering a valuable tool for fine-tuning the properties of the final compounds.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of 2-chloro-7-methyl-1,3-benzoxazole as a pivotal building block in organic synthesis. We will delve into its synthesis, explore its reactivity in key chemical transformations, and provide experimentally grounded protocols to empower researchers in their quest for novel molecular architectures.

Synthesis of the Building Block: A Practical Approach

A robust and scalable synthesis of 2-chloro-7-methyl-1,3-benzoxazole is paramount for its widespread application. While various methods exist for the synthesis of the benzoxazole core, a practical approach for the preparation of the 2-chloro derivative involves a two-step sequence starting from the corresponding 2-aminophenol.

Protocol 1: Synthesis of 7-Methyl-1,3-benzoxazole-2(3H)-thione

This initial step involves the cyclization of 2-amino-6-methylphenol with a thiocarbonyl source.

Materials:

-

2-Amino-6-methylphenol

-

Potassium ethyl xanthate or Carbon disulfide

-

Potassium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-methylphenol (1.0 eq) in ethanol.

-

Add a solution of potassium hydroxide (1.2 eq) in water, followed by the dropwise addition of potassium ethyl xanthate (1.1 eq) or carbon disulfide (1.1 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

Acidify the aqueous solution with concentrated hydrochloric acid until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 7-methyl-1,3-benzoxazole-2(3H)-thione.

Protocol 2: Chlorination to 2-Chloro-7-methyl-1,3-benzoxazole

The thione intermediate is then converted to the desired 2-chloro derivative. A common method involves treatment with a chlorinating agent like phosphorus oxychloride or by adapting a process involving the reaction with chlorine gas in a melt of the product.

Materials:

-

7-Methyl-1,3-benzoxazole-2(3H)-thione

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic)

-

Toluene or another high-boiling inert solvent

Procedure:

-

To a stirred suspension of 7-methyl-1,3-benzoxazole-2(3H)-thione (1.0 eq) in an inert solvent such as toluene, add a catalytic amount of DMF.

-

Slowly add phosphorus oxychloride (2.0-3.0 eq) or thionyl chloride (2.0-3.0 eq) to the mixture at room temperature.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford 2-chloro-7-methyl-1,3-benzoxazole.

Core Applications: A Gateway to Molecular Diversity

The reactivity of 2-chloro-7-methyl-1,3-benzoxazole is dominated by the electrophilic nature of the C2 carbon, which is activated by the adjacent oxygen and nitrogen atoms of the oxazole ring. This makes it an excellent substrate for two major classes of reactions: nucleophilic aromatic substitution (SNA_r) and palladium-catalyzed cross-coupling reactions.

Section 1: Nucleophilic Aromatic Substitution (SNA_r) Reactions

The electron-withdrawing nature of the benzoxazole ring system facilitates the attack of nucleophiles at the 2-position, leading to the displacement of the chloride ion. This reaction pathway is a straightforward and efficient method for introducing a wide variety of functional groups.

Causality of Reactivity:

The SNA_r reaction proceeds via a Meisenheimer-like intermediate, where the negative charge developed is stabilized by the heterocyclic ring. The inherent electronic properties of the benzoxazole system, particularly the electronegativity of the nitrogen and oxygen atoms, contribute to the stability of this intermediate, thus lowering the activation energy for the substitution.

Diagram: General SNA_r Mechanism

Caption: General mechanism of nucleophilic aromatic substitution on 2-chloro-7-methyl-1,3-benzoxazole.

Protocol 3: Amination via Nucleophilic Substitution

This protocol describes the synthesis of 2-amino-7-methyl-1,3-benzoxazole derivatives.

Materials:

-

2-Chloro-7-methyl-1,3-benzoxazole

-

Primary or secondary amine (e.g., morpholine, piperidine, aniline) (1.2-2.0 eq)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (optional, 1.5 eq)

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, or 1,4-dioxane)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-7-methyl-1,3-benzoxazole (1.0 eq) in the chosen anhydrous solvent.

-

Add the amine (1.2-2.0 eq) and, if the amine hydrochloride salt is not desired as a byproduct, a non-nucleophilic base (1.5 eq).

-

Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the reaction by TLC. The reaction is typically complete within 4-16 hours.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-7-methyl-1,3-benzoxazole derivative.

Protocol 4: Synthesis of 2-Alkoxy/Aryloxy Derivatives

This protocol outlines the formation of ether linkages at the 2-position.

Materials:

-

2-Chloro-7-methyl-1,3-benzoxazole

-

Alcohol or phenol (1.2 eq)

-

A strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu)) (1.2 eq)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), DMF)

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend the base (e.g., NaH, 1.2 eq) in the anhydrous solvent.

-

To this suspension, add the alcohol or phenol (1.2 eq) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide or phenoxide.

-

Add a solution of 2-chloro-7-methyl-1,3-benzoxazole (1.0 eq) in the same anhydrous solvent to the alkoxide/phenoxide solution.

-

Heat the reaction mixture as necessary (typically between room temperature and 80 °C) and monitor by TLC.

-

Once the reaction is complete, carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain the 2-alkoxy/aryloxy-7-methyl-1,3-benzoxazole.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 2-position of the benzoxazole ring also serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Diagram: Cross-Coupling Workflow

Caption: Key palladium-catalyzed cross-coupling reactions utilizing 2-chloro-7-methyl-1,3-benzoxazole.

Protocol 5: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming biaryl and hetero-biaryl linkages.

Materials:

-

2-Chloro-7-methyl-1,3-benzoxazole

-

Aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (if not using a pre-formed catalyst complex, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Anhydrous solvent system (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

-

To a Schlenk tube or microwave vial, add 2-chloro-7-methyl-1,3-benzoxazole (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (1-5 mol%), the ligand (if required), and the base (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-120 °C, or utilize microwave irradiation, until the starting material is consumed as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to afford the 2-aryl-7-methyl-1,3-benzoxazole.

Protocol 6: Buchwald-Hartwig Amination

This reaction provides an alternative and often more general route to 2-amino-benzoxazole derivatives compared to direct nucleophilic substitution, especially for less nucleophilic amines.

Materials:

-

2-Chloro-7-methyl-1,3-benzoxazole

-

Primary or secondary amine (1.2 eq)

-

Palladium precatalyst (e.g., G3-XPhos, G3-SPhos) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky phosphine ligand (e.g., XPhos, RuPhos) (1-5 mol%)

-

A strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) (1.4 eq)

-

Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (or Pd source and ligand), the base, and a stir bar.

-

Add the 2-chloro-7-methyl-1,3-benzoxazole (1.0 eq) and the amine (1.2 eq).

-

Add the anhydrous solvent and seal the vessel.

-

Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the mixture, dilute with an organic solvent, and filter through Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 7: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling enables the introduction of an alkyne moiety at the 2-position, a valuable functional group for further transformations such as click chemistry.

Materials:

-

2-Chloro-7-methyl-1,3-benzoxazole

-

Terminal alkyne (1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (1-5 mol%)

-

An amine base (e.g., triethylamine, diisopropylamine) (acts as both base and solvent)

-

Anhydrous solvent (e.g., THF, DMF) (optional)

Procedure:

-

To a reaction flask, add 2-chloro-7-methyl-1,3-benzoxazole (1.0 eq), the palladium catalyst, and CuI.

-

Evacuate and backfill with an inert gas.

-

Add the anhydrous amine base (and co-solvent if used), followed by the terminal alkyne (1.5 eq).

-

Stir the reaction at a temperature ranging from room temperature to 60 °C until completion.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield the 2-alkynyl-7-methyl-1,3-benzoxazole.

Data Summary and Comparison

| Reaction Type | Key Reagents | Typical Conditions | Product Class | Advantages |

| SNA_r (Amination) | Amine, Optional Base | 80-120 °C, DMF/Acetonitrile | 2-Amino Derivatives | Simple, cost-effective for nucleophilic amines. |

| SNA_r (Alkoxylation) | Alcohol/Phenol, Strong Base | 0 °C to 80 °C, THF/DMF | 2-Ether Derivatives | Direct formation of C-O bonds. |

| Suzuki-Miyaura | Boronic Acid/Ester, Pd Catalyst, Base | 80-120 °C, Dioxane/Toluene | 2-Aryl/Heteroaryl Derivatives | Excellent for C-C bond formation, high functional group tolerance. |

| Buchwald-Hartwig | Amine, Pd Catalyst, Strong Base | 80-110 °C, Toluene/Dioxane | 2-Amino Derivatives | Broad scope, suitable for less nucleophilic amines. |

| Sonogashira | Terminal Alkyne, Pd/Cu Catalysts, Amine Base | RT to 60 °C, Amine solvent | 2-Alkynyl Derivatives | Mild conditions for introducing a versatile alkyne handle. |

Conclusion and Future Outlook

2-Chloro-7-methyl-1,3-benzoxazole is a highly valuable and versatile building block for the synthesis of a diverse range of functionalized heterocyclic compounds. Its predictable reactivity in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions provides a robust platform for molecular diversification. The protocols outlined in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this key intermediate. The continued development of novel catalytic systems and a deeper understanding of its reactivity will undoubtedly lead to the discovery of new benzoxazole-containing molecules with significant applications in medicine and materials science.

References

-

Benzoxazoles and benzothiazoles are a class of aromatic heterocyclic compounds having similar ring structures, in which a benzene ring is fused to the 4 and 5 positions of the 1,3-oxazole and 1,3-thiazole rings respectively. They constitute an interesting class of organic compounds due to their powerful and significant biological, agrochemical, pharmaceutical and physicochemical activities. (Review of synthesis process of benzoxazole and benzothiazole derivatives, Semantic Scholar) [Link]

-

In organic chemistry, the Buchwald–Hartwig amination is a chemical reaction for the synthesis of carbon–nitrogen bonds via the palladium-catalyzed coupling reactions of amines with aryl halides. (Buchwald–Hartwig amination, Wikipedia) [Link]

-

This coupling of terminal alkynes with aryl or vinyl halides is performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base. (Sonogashira Coupling, Organic Chemistry Portal) [Link]

-

The Sonogashira reaction is a cross-coupling reaction used in organic synthesis to form carbon–carbon bonds. It employs a palladium catalyst as well as copper co-catalyst to form a carbon–carbon bond between a terminal alkyne and an aryl or vinyl halide. (Sonogashira coupling, Wikipedia) [Link]

-